![molecular formula C12H8 B11921763 Cyclopenta[a]indene CAS No. 246-92-4](/img/structure/B11921763.png)
Cyclopenta[a]indene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopenta[a]indene is a polycyclic aromatic hydrocarbon characterized by a fused ring system consisting of a cyclopentane ring fused to an indene structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclopenta[a]indene can be synthesized through various methods, including transition-metal-catalyzed cycloaddition reactions. One notable method involves the copper-catalyzed [3 + 2]/[3 + 2] carboannulation of dienynes with arylsulfonyl chlorides. This method utilizes a radical Smiles rearrangement strategy to achieve the desired this compound structure with excellent diastereoselectivity .
Industrial Production Methods: Industrial production of this compound typically involves high-temperature chemical reactions. For instance, the gas-phase formation of cyclopentanaphthalene (a related compound) can be achieved through reactions of indenyl radicals with vinylacetylene at temperatures around 1300 K .
Analyse Chemischer Reaktionen
Types of Reactions: Cyclopenta[a]indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can yield hydrogenated forms of this compound.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the this compound framework.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions often use reagents such as bromine or sulfuric acid.
Major Products:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Hydrogenated this compound.
Substitution: Halogenated or sulfonated this compound derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclopenta[a]indene has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which cyclopenta[a]indene exerts its effects involves several molecular targets and pathways:
DNA Interstrand Cross-Linking: this compound derivatives can form bifunctional DNA interstrand cross-links, leading to the inhibition of DNA replication and cell division.
Cell Cycle Arrest: These compounds can induce G2/M phase arrest in cancer cells, thereby inhibiting their proliferation.
Molecular Targets: The compounds target DNA and proteins involved in the DNA repair machinery, such as DNA-PK and the Src/nuclear EGFR cascade.
Vergleich Mit ähnlichen Verbindungen
Cyclopenta[a]indene shares structural similarities with other polycyclic aromatic hydrocarbons, such as:
Cyclopentanaphthalene: Similar in structure but with different ring fusion patterns.
Indene: A simpler structure lacking the additional fused cyclopentane ring.
Amycolamycins: Natural products with a this compound core, known for their cytotoxic properties.
Uniqueness: this compound is unique due to its fused ring system, which imparts distinct chemical reactivity and biological activity compared to other polycyclic aromatic hydrocarbons.
Eigenschaften
CAS-Nummer |
246-92-4 |
|---|---|
Molekularformel |
C12H8 |
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
cyclopenta[a]indene |
InChI |
InChI=1S/C12H8/c1-2-6-11-9(4-1)8-10-5-3-7-12(10)11/h1-8H |
InChI-Schlüssel |
AFWNYNAYRQBJIV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C3C2=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




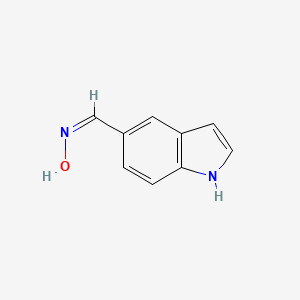


![7-Fluoroimidazo[1,2-A]pyridin-2-amine](/img/structure/B11921723.png)
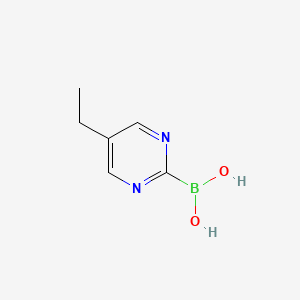

![Spiro[3.5]non-5-EN-1-one](/img/structure/B11921732.png)
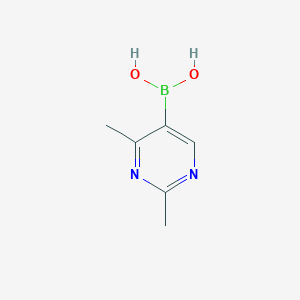
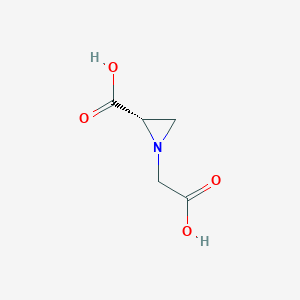
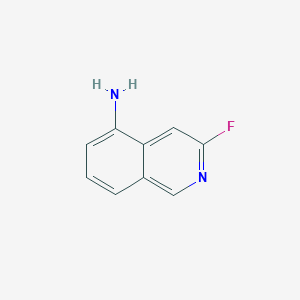
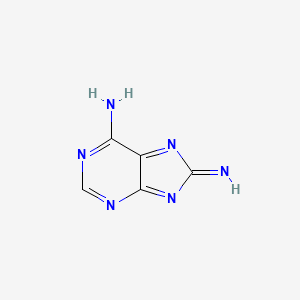
![3-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11921749.png)
